N-(2-fluorophenyl)-2-methylpropanamide
Description
N-(2-Fluorophenyl)-2-methylpropanamide is a fluorinated amide derivative characterized by a 2-fluorophenyl group attached to the nitrogen atom and a methyl substituent at the second carbon of the propanamide backbone. The compound’s synthesis likely involves coupling 2-fluoroaniline with 2-methylpropanoyl chloride or via carbodiimide-mediated reactions (e.g., using DCC), as demonstrated for similar amides in and .
Structurally, the fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and influence electronic properties compared to non-fluorinated or para-substituted analogs .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H12FNO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |
InChI Key |
DMVWYUKDPIAKIG-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC=C1F |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
Pharmacological and Functional Differences
Electron-Withdrawing Substituents: The 2-fluorophenyl group in the target compound may improve metabolic stability compared to non-halogenated analogs like N-(4-aminophenyl)-2-methylpropanamide, where the amino group increases susceptibility to oxidation . Chlorine substitution (as in N-(2-chlorophenyl)-2-methylpropanamide) enhances molecular weight and lipophilicity but may reduce biocompatibility due to higher toxicity .
Biological Activity :
- Fentanyl Analogues : Compounds like orthofluorofentanyl and 2'-fluoroortho-fluorofentanyl exhibit potent µ-opioid receptor agonism due to their piperidine and phenethyl moieties, which are absent in simpler amides like N-(2-fluorophenyl)-2-methylpropanamide .
- Pheromone Function : Simpler aliphatic amides (e.g., N-(3-methylbutyl)-2-methylpropanamide) in Qfly rectal glands act as insect pheromones, highlighting the role of alkyl chain length in volatile signaling .
Synthetic Accessibility :
- The target compound can be synthesized via straightforward amide coupling, while fentanyl derivatives require multi-step synthesis involving piperidine ring formation and phenethyl group introduction .
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